molecular formula C15H19NO5 B3034815 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester CAS No. 2322697-29-8

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester

Cat. No.: B3034815
CAS No.: 2322697-29-8
M. Wt: 293.31
InChI Key: DSDZGDVIEGBTMG-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is a pyrrolidine derivative featuring a 3,4-dimethoxybenzyl substituent at the 1-position and a methyl ester at the 3-carboxylic acid position. This compound is structurally characterized by its bicyclic lactam (5-oxo-pyrrolidine) core, which is modified with aromatic and ester functional groups. The methyl ester group improves lipophilicity compared to its free carboxylic acid counterpart, influencing pharmacokinetic properties like membrane permeability and metabolic stability .

Properties

IUPAC Name

methyl 1-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-19-12-5-4-10(6-13(12)20-2)8-16-9-11(7-14(16)17)15(18)21-3/h4-6,11H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDZGDVIEGBTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC(CC2=O)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the 3,4-Dimethoxybenzyl Group: This step involves the alkylation of the pyrrolidine ring with a 3,4-dimethoxybenzyl halide under basic conditions.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include DDQ for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₁₇NO₅
  • Molecular Weight : Approximately 277.29 g/mol
  • IUPAC Name : 1-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid methyl ester

The compound features a pyrrolidine ring substituted with a dimethoxybenzyl group and a carboxylic acid functional group, which contribute to its unique reactivity and potential biological activities.

Scientific Research Applications

  • Chemistry
    • Synthetic Precursor : This compound serves as a precursor in the synthesis of various organic compounds. Its unique structure allows it to be utilized in studies of reaction mechanisms and the development of new synthetic routes.
    • Model Compound : It is often used as a model compound in chemical studies due to its well-defined structure and reactivity profiles.
  • Biology
    • Biological Activity : Research indicates that 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester exhibits potential biological activities, including enzyme inhibition and receptor binding. Studies have shown promising results regarding its anticancer properties, particularly against human lung adenocarcinoma cells (A549) where certain derivatives displayed significant cytotoxic effects .
    • Antimicrobial Properties : The compound has also been investigated for its antimicrobial properties, suggesting potential applications in pharmacology.
  • Medicine
    • Therapeutic Potential : Ongoing research aims to explore its potential therapeutic applications, including drug development targeting various diseases. The compound's ability to interact with biological targets makes it a candidate for further medicinal chemistry studies .
  • Industry
    • Advanced Materials Production : In industrial applications, this compound is used in the production of advanced materials and as an intermediate in synthesizing other valuable compounds .

Anticancer Activity Research

Recent studies have focused on the anticancer potential of this compound, particularly derivatives that have shown effectiveness against specific cancer cell lines. For instance:

  • Study on A549 Cells : Derivatives were tested for cytotoxicity against A549 cells, revealing significant inhibition of cell growth at certain concentrations.
  • Mechanistic Insights : Further investigations are required to elucidate the mechanisms through which these compounds exert their effects on cancer cells.

Enzyme Inhibition Studies

Research has also explored the enzyme inhibition capabilities of this compound:

  • Target Enzymes : Various studies have identified specific enzymes that are inhibited by this compound, suggesting its role as a lead compound for developing new enzyme inhibitors .

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Compound Name Substituents Key Functional Groups Biological Target/Activity Key Differences Evidence ID
This compound 3,4-Dimethoxybenzyl (1-position), methyl ester (3-position) Lactam, aromatic methoxy groups, ester Hypothesized GRK2 interaction (based on analogs) Optimized lipophilicity due to methyl ester
(R)-Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate Benzyl (1-position), methyl ester (3-position) Lactam, unsubstituted aromatic ring, ester Unspecified in evidence Lacks methoxy groups; reduced electronic modulation
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-oxo-pyrrolidine-3-carboxylic acid Dihydrobenzodioxin (1-position), carboxylic acid (3-position) Lactam, fused oxygenated aromatic ring, carboxylic acid GRK2 inhibitor Free carboxylic acid reduces lipophilicity; fused ring enhances rigidity
OPCA (1-(2-Fluoro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (2-chloro-phenyl)-amide) 2-Fluorophenyl (1-position), 2-chlorophenyl amide (3-position) Lactam, halogenated aromatic groups, amide Unspecified in evidence Amide group alters solubility and target affinity
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Methyl (1-position), carboxylic acid (3-position) Lactam, methyl, carboxylic acid Unspecified in evidence Smaller substituent; higher polarity

Key Findings:

Substituent Effects :

  • The 3,4-dimethoxybenzyl group in the target compound provides electron-donating methoxy groups, enhancing aromatic π-π stacking or hydrogen-bonding interactions compared to unsubstituted benzyl analogs (e.g., compound in ).
  • The methyl ester increases lipophilicity relative to carboxylic acid analogs (e.g., compound in ), which may improve cell permeability but reduce water solubility.

Biological Relevance :

  • The dihydrobenzodioxin analog () directly targets GRK2, a kinase involved in cardiac function, suggesting that the target compound’s aromatic substituents could be tuned for similar applications.
  • Halogenated analogs like OPCA () demonstrate how halogen atoms can modulate bioactivity, though the target compound’s methoxy groups may favor different target interactions.

Research Implications

The comparative analysis highlights opportunities for optimizing the target compound:

  • Activity Enhancement : Introducing halogens or fused aromatic rings (as in and ) could improve target affinity.
  • Pharmacokinetic Tuning : Replacing the methyl ester with prodrug moieties (e.g., ethyl or PEG-linked esters) might balance solubility and bioavailability.
  • Target Validation : Further studies are needed to confirm GRK2 or other kinase interactions, leveraging structural insights from analogs.

Biological Activity

Overview

1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring and a dimethoxybenzyl moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 1-[(3,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid methyl ester
  • Molecular Formula : C14_{14}H17_{17}NO5_5
  • Molecular Weight : 279.295 g/mol
  • CAS Number : 96449-64-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The 3,4-dimethoxybenzyl group enhances the solubility and stability of the compound, which may influence its bioavailability and pharmacokinetics. Research indicates that it may act as an inhibitor for specific enzymes, such as BACE-1 (beta-site amyloid precursor protein cleaving enzyme 1), which is crucial in Alzheimer's disease pathology.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of 5-oxo-pyrrolidine-3-carboxylic acid, including this compound, exhibit significant inhibitory activity against BACE-1 with sub-micromolar potency. The interaction occurs within the S2' subsite of the enzyme, highlighting the importance of the aryl appendage introduced during synthesis .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. Preliminary assays suggest that it can reduce oxidative stress markers, which is beneficial in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity could be leveraged for therapeutic applications in inflammatory diseases .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
Enzyme InhibitionBACE-1 inhibition (sub-micromolar)
Antioxidant ActivitySignificant reduction in DPPH
Anti-inflammatoryInhibition of cytokine release

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps including:

  • Protection of the benzyl group.
  • Formation of the pyrrolidine ring.
  • Functionalization to introduce the carboxylic acid group.

This synthetic pathway allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Q & A

Q. Q1. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves:

  • Step 1: Condensation of substituted benzyl amines with pyrrolidone derivatives. For example, N-Boc-protected amino acids (e.g., N-Boc-L-homophenylalanine) are used to generate pyrrolidine cores via cyclization .
  • Step 2: Esterification or transesterification to introduce the methyl ester group. Methanol under acidic or basic conditions is commonly employed.
  • Key Intermediates:
    • Intermediate A : 3,4-Dimethoxybenzylamine derivatives for introducing the benzyl moiety.
    • Intermediate B : 5-Oxo-pyrrolidine-3-carboxylic acid, often protected as a tert-butyl ester for stability during reactions.

Q. Q2. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR identify substituents (e.g., methoxy groups at δ 3.8–3.9 ppm, ester carbonyl at δ 170–175 ppm). Overlapping signals in the pyrrolidine ring require 2D NMR (COSY, HSQC) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the lactam ring conformation. Key parameters: R factor < 0.05, mean C–C bond length 1.54 Å .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 336.14).

Basic Biological Evaluation

Q. Q3. What in vitro assays are commonly used to evaluate the biological activity of pyrrolidine derivatives like this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against proteases (e.g., cysteine proteases in antimalarial studies) using fluorogenic substrates .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins.
  • Docking Studies : Molecular modeling to predict binding to targets like the malarial PfSUB1 protease .

Advanced Synthesis

Q. Q4. How can enantioselective synthesis be achieved for the stereocenters in this compound?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for asymmetric hydrogenation of the pyrrolidine ring .
  • Resolution Methods : Diastereomeric salt formation with tartaric acid derivatives.
  • Key Challenge : Dynamic stereochemistry during cyclization requires low-temperature control (−20°C) to prevent racemization .

Advanced Characterization

Q. Q5. How can conflicting NMR data (e.g., overlapping signals) be resolved?

Methodological Answer:

  • Variable Temperature NMR : Resolves dynamic stereochemistry by slowing ring puckering (e.g., at −40°C) .
  • Decoupling Experiments : Suppress coupling between adjacent protons in the pyrrolidine ring.
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate) .

Advanced Biological Studies

Q. Q6. What SAR studies have been conducted on analogous pyrrolidine esters to optimize target binding?

Methodological Answer:

  • Modifications :
    • Methoxy Groups : Removal of 3,4-dimethoxy substituents reduces antimalarial activity by 70%, indicating their role in hydrophobic interactions .
    • Ester vs. Acid : Methyl ester derivatives show improved cell permeability compared to carboxylic acids (logP 2.1 vs. −0.3) .
  • Data Table :
DerivativeModificationIC50 (PfSUB1, nM)logP
ParentNone1202.1
No OMe3,4-H4001.8
Free AcidCOOH>1000−0.3

Data Contradiction Analysis

Q. Q7. How should researchers address discrepancies in reaction yields or stereochemical outcomes?

Methodological Answer:

  • Yield Discrepancies : Trace moisture in acyloin condensations () lowers yields; use molecular sieves or anhydrous solvents.
  • Stereochemical Issues : Monitor reaction progress with chiral HPLC. If racemization occurs, switch to milder bases (e.g., K2CO3 instead of NaOH) .

Stability and Safety

Q. Q8. What are the key stability and handling considerations for this compound?

Methodological Answer:

  • Stability : Hydrolyzes in aqueous pH > 8. Store under inert gas at −20°C .
  • Decomposition : Forms carbon/nitrogen oxides above 200°C; avoid strong oxidizers .
  • Handling : Use nitrile gloves and fume hoods due to potential irritant properties ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester

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